An In-depth Technical Guide to the 2-Amino-6-ethylpyridinium Cation: Properties and Stability for Drug Development Professionals
An In-depth Technical Guide to the 2-Amino-6-ethylpyridinium Cation: Properties and Stability for Drug Development Professionals
This guide provides a comprehensive technical overview of the 2-Amino-6-ethylpyridinium cation, a heterocyclic organic molecule of increasing interest in pharmaceutical research and development. We will delve into its core physicochemical properties, stability profile, and the analytical methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior.
Introduction: The Significance of the 2-Amino-6-ethylpyridinium Cation
The 2-Amino-6-ethylpyridinium cation belongs to the aminopyridine class of compounds, which are prevalent scaffolds in medicinal chemistry. The presence of the amino group and the ethyl substituent on the pyridine ring significantly influences the molecule's electronic properties, basicity, and potential for intermolecular interactions. In drug development, the protonated, or cationic, form is of particular importance as it dictates the compound's solubility, membrane permeability, and interactions with biological targets under physiological pH conditions. A thorough understanding of its properties and stability is paramount for formulation development, ensuring drug efficacy and safety.
Physicochemical Properties
A precise understanding of the physicochemical properties of the 2-Amino-6-ethylpyridinium cation is fundamental for its application in drug development. These properties govern its behavior in various environments and are critical for formulation design and pharmacokinetic profiling.
Acidity and Basicity (pKa)
The basicity of the 2-amino-6-ethylpyridine core is a key determinant of the cation's prevalence at a given pH. The pKa value of the conjugate acid, the 2-Amino-6-ethylpyridinium cation, dictates the equilibrium between the neutral and charged species.
Table 1: Predicted Physicochemical Properties of 2-Amino-6-ethylpyridine
| Property | Predicted Value | Source |
| pKa | 6.98 ± 0.24 | ChemicalBook |
| Boiling Point | 217-219 °C | ChemicalBook |
| Density | 1.037 ± 0.06 g/cm³ | ChemicalBook |
| Refractive Index | 1.5680 | ChemicalBook |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. The 2-Amino-6-ethylpyridinium cation, being a charged species, is expected to exhibit higher aqueous solubility compared to its neutral counterpart.
2-Amino-6-ethylpyridine is described as being "slightly soluble in water"[2][3]. The solubility of its salts, such as the hydrochloride or hydrobromide, is anticipated to be significantly higher, particularly in acidic to neutral aqueous solutions. A comprehensive solubility profile should be experimentally determined in various pharmaceutically relevant solvents and buffer systems across a range of pH values and temperatures.
Experimental Protocol: Determining the Aqueous Solubility of 2-Amino-6-ethylpyridinium Chloride
-
Preparation of Standard Solutions: Prepare a stock solution of 2-Amino-6-ethylpyridinium chloride of known concentration in water. Create a series of calibration standards by diluting the stock solution.
-
Equilibrium Solubility Measurement: Add an excess amount of 2-Amino-6-ethylpyridinium chloride to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the samples to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze it using a validated stability-indicating HPLC-UV method.
-
Calculation: Determine the concentration of the dissolved salt using the calibration curve. The solubility is expressed in mg/mL or mol/L.
Visualization 1: Logical Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of the 2-Amino-6-ethylpyridinium cation.
Chemical Stability
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5][6][7] These studies also aid in the development and validation of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies involve exposing the 2-Amino-6-ethylpyridinium cation to stress conditions more severe than accelerated stability testing to trigger degradation.[5][7] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products.[4][5]
Recommended Stress Conditions for Forced Degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48-72 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of 2-Amino-6-ethylpyridinium chloride in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic stress). Protect the photostability samples from light during preparation.
-
Stress Application: Expose the samples to the specified stress conditions for the designated time. Include control samples stored under ambient conditions.
-
Neutralization: For acidic and basic hydrolysis samples, neutralize the solutions to an appropriate pH before analysis.
-
Analysis: Analyze the stressed and control samples using a developed and validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.
Visualization 2: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies on the 2-Amino-6-ethylpyridinium cation.
Potential Degradation Pathways
Based on the structure of the 2-Amino-6-ethylpyridinium cation, potential degradation pathways under stress conditions may include:
-
Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other transformations.
-
Oxidation: The amino group and the ethyl group are susceptible to oxidation. N-oxide formation on the pyridine nitrogen is also a possibility.
-
Photodegradation: The aromatic pyridine ring can absorb UV light, potentially leading to photolytic cleavage or rearrangement.
Analytical Characterization
Robust analytical methods are essential for the quality control of any drug substance. This section outlines key analytical techniques for the characterization of the 2-Amino-6-ethylpyridinium cation.
Synthesis of 2-Amino-6-ethylpyridinium Salts
A common method for the synthesis of the parent compound, 2-amino-6-ethylpyridine, involves the reaction of 2-amino-6-chloropyridine with a suitable ethylating agent. The resulting 2-amino-6-ethylpyridine can then be converted to its corresponding pyridinium salt by treatment with an appropriate acid.
Experimental Protocol: Synthesis of 2-Amino-6-ethylpyridinium Chloride
-
Synthesis of 2-Amino-6-ethylpyridine: A mixture of 2-amino-6-chloropyridine and a nickel catalyst in a suitable solvent is treated with an ethylating agent, such as diethylzinc, and heated under an inert atmosphere. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Formation of the Hydrochloride Salt: The purified 2-amino-6-ethylpyridine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) is added dropwise to the solution of the free base with stirring.
-
Precipitation and Isolation: The 2-Amino-6-ethylpyridinium chloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Characterization: The identity and purity of the synthesized salt should be confirmed by melting point, NMR, and elemental analysis.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For the 2-Amino-6-ethylpyridinium cation, both ¹H and ¹³C NMR are crucial for confirming its structure. Upon protonation of the pyridine nitrogen, a downfield shift of the aromatic protons and carbons is expected due to the increased electron-withdrawing effect of the positively charged nitrogen.
As a reference, the ¹H and ¹³C NMR spectra of the closely related 2-amino-6-methylpyridinium cation have been reported.[8][9][10][11] For the 2-Amino-6-ethylpyridinium cation, the ¹H NMR spectrum in D₂O would be expected to show a triplet and a quartet for the ethyl group, and distinct signals for the three aromatic protons. The ¹³C NMR spectrum would show signals for the two carbons of the ethyl group and the five carbons of the pyridine ring.[2][8][12][13]
Visualization 3: Key Structural Features for NMR Analysis
Caption: Key proton and carbon environments for NMR analysis of the 2-Amino-6-ethylpyridinium cation.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the 2-Amino-6-ethylpyridinium cation, electrospray ionization (ESI) in positive ion mode would be the technique of choice. The mass spectrum would show a prominent peak for the molecular ion [M]⁺. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pathways.
Expected fragmentation patterns for the 2-Amino-6-ethylpyridinium cation could involve the loss of the ethyl group as a radical or ethene, or cleavage of the pyridine ring. The fragmentation of related aminopyridine structures often involves the loss of small neutral molecules.[1][10][14]
Table 2: Expected Mass Spectrometry Data
| Ion | m/z (calculated) |
| [C₇H₁₁N₂]⁺ | 123.0917 |
Chromatographic Methods
A stability-indicating HPLC method is crucial for the analysis of the 2-Amino-6-ethylpyridinium cation and its potential degradation products. Reversed-phase HPLC with a C18 column is a common starting point for the separation of polar compounds like aminopyridines.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection: A common mobile phase for aminopyridines consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3]
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the polar parent compound from potentially less polar degradation products.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity. A wavelength of maximum absorption for the 2-Amino-6-ethylpyridinium cation should be chosen for quantification.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be demonstrated by its ability to resolve the parent peak from all degradation products formed during forced degradation studies.
Conclusion
The 2-Amino-6-ethylpyridinium cation is a molecule with significant potential in drug development. A thorough understanding of its physicochemical properties, particularly its pKa and solubility, is essential for designing effective formulations. Its chemical stability must be rigorously evaluated through forced degradation studies to ensure the safety and efficacy of any resulting drug product. The analytical methods outlined in this guide provide a robust framework for the synthesis, characterization, and quality control of this important pharmaceutical building block. As research in this area continues, a more complete experimental dataset for the 2-Amino-6-ethylpyridinium cation will undoubtedly emerge, further aiding its journey from the laboratory to the clinic.
References
-
2-AMINO-6-ETHYLPYRIDINE Three Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved February 17, 2026, from [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023, September 20). Retrieved February 17, 2026, from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved February 17, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved February 17, 2026, from [Link]
-
1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - The Royal Society of Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved February 17, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved February 17, 2026, from [Link]
-
Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of. (n.d.). Retrieved February 17, 2026, from [Link]
-
Determination of the pK a values of some pyridine derivatives by computational methods. (2025, August 6). Retrieved February 17, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 17, 2026, from [Link]
-
(PDF) GROWTH, CHARACTERIZATION AND DFT CALCULATIONS ON 2-AMINO-6-METHYLPYRIDINIUM HYDROGEN GLUTARATE - ResearchGate. (2019, October 13). Retrieved February 17, 2026, from [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - DigitalCommons@UNO. (2012, July 25). Retrieved February 17, 2026, from [Link]
-
nuclear magnetic resonance - spectroscopy. (2023, May 13). Retrieved February 17, 2026, from [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical - Studylib. (n.d.). Retrieved February 17, 2026, from [Link]...
-
2-Amino-6-methylpyridinium nitrophenolate nitrophenol - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved February 17, 2026, from [Link]
-
Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed. (2020, April 1). Retrieved February 17, 2026, from [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. (2021, November 18). Retrieved February 17, 2026, from [Link]
-
New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities - JOCPR. (n.d.). Retrieved February 17, 2026, from [Link]
-
2-Amino-6-methylpyridinium 2-carboxybenzoate - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]
-
Mass Spectrometry - MSU chemistry. (n.d.). Retrieved February 17, 2026, from [Link]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scienceopen.com [scienceopen.com]
- 3. helixchrom.com [helixchrom.com]
- 4. shd-pub.org.rs [shd-pub.org.rs]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
